Ido-IN-5

Übersicht

Beschreibung

NLG-1489, auch bekannt als IDO-IN-5, ist ein potenter Inhibitor von Indolamin-2,3-Dioxygenase (IDO). Dieses Enzym spielt eine entscheidende Rolle im Katabolismus von Tryptophan, der zur Produktion von Kynurenin führt. Durch die Hemmung von IDO hat NLG-1489 Potenzial gezeigt, Immunantworten zu modulieren, und wurde für seine Anwendungen in der Krebstherapie und Immunologie untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NLG-1489 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte beinhalten die Bildung der Kernstruktur durch Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte inhibitorische Aktivität zu erzielen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von NLG-1489 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz und Effizienz optimiert und beinhaltet oft kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität zu gewährleisten. Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um sicherzustellen, dass es die erforderlichen Spezifikationen für Forschung und potenzielle therapeutische Anwendung erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NLG-1489 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of NLG-1489 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product undergoes rigorous quality control to ensure it meets the required specifications for research and potential therapeutic use .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NLG-1489 durchläuft hauptsächlich Substitutionsreaktionen, bei denen spezifische funktionelle Gruppen eingeführt oder modifiziert werden, um seine inhibitorische Aktivität zu verstärken. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit NLG-1489 verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohle und Oxidationsmittel wie Wasserstoffperoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit NLG-1489 gebildet werden, sind Derivate mit verstärkter inhibitorischer Aktivität gegenüber Indolamin-2,3-Dioxygenase. Diese Derivate werden häufig auf ihre Wirksamkeit in verschiedenen biologischen Assays getestet, um ihr potenzielles therapeutisches Anwendungsspektrum zu bestimmen .

Wissenschaftliche Forschungsanwendungen

NLG-1489 wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung von Indolamin-2,3-Dioxygenase und ihrer Auswirkungen auf den Tryptophanstoffwechsel verwendet

Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten, insbesondere im Zusammenhang mit Krebs und Autoimmunerkrankungen

Medizin: Als potenzieller Therapeutikum in der Krebsimmuntherapie untersucht, wo es die Wirksamkeit anderer Behandlungen durch Modulation des Mikromilieus des Tumors verbessern kann

Industrie: In der Entwicklung neuer Medikamente eingesetzt, die auf Indolamin-2,3-Dioxygenase und verwandte Signalwege abzielen

Wirkmechanismus

NLG-1489 übt seine Wirkungen aus, indem es die Aktivität von Indolamin-2,3-Dioxygenase hemmt, einem Enzym, das am Katabolismus von Tryptophan beteiligt ist. Durch die Blockierung dieses Enzyms reduziert NLG-1489 die Produktion von Kynurenin, einem Metaboliten, der Immunantworten unterdrücken kann. Diese Hemmung führt zu einer verstärkten Immunaktivität, was es zu einem vielversprechenden Kandidaten für die Krebsimmuntherapie macht .

Wirkmechanismus

NLG-1489 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase, an enzyme involved in the catabolism of tryptophan. By blocking this enzyme, NLG-1489 reduces the production of kynurenine, a metabolite that can suppress immune responses. This inhibition leads to enhanced immune activity, making it a promising candidate for cancer immunotherapy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indoximod: Ein weiterer Indolamin-2,3-Dioxygenase-Inhibitor mit ähnlicher inhibitorischer Aktivität, aber unterschiedlicher Molekülstruktur

Navoximod: Ein potenter Inhibitor von Indolamin-2,3-Dioxygenase mit Anwendungen in der Krebstherapie

BMS-986242: Ein oral aktiver Inhibitor von Indolamin-2,3-Dioxygenase mit potenzieller Anwendung in der Krebsbehandlung

Einzigartigkeit von NLG-1489

NLG-1489 zeichnet sich durch seine hohe Potenz und Selektivität für Indolamin-2,3-Dioxygenase aus. Seine einzigartige Molekülstruktur ermöglicht eine effektive Hemmung bei niedrigeren Konzentrationen im Vergleich zu anderen ähnlichen Verbindungen.

Biologische Aktivität

Ido-IN-5, also known as NLG-1489, is a selective inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. IDO plays a significant role in immune regulation and has been implicated in various pathological conditions, including cancer and autoimmune diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by inhibiting IDO activity, which is crucial for tryptophan catabolism. Under normal physiological conditions, IDO catalyzes the conversion of tryptophan to kynurenine, leading to immunosuppressive effects. By blocking this pathway, this compound enhances T-cell responses and may improve anti-tumor immunity.

Key Mechanisms:

- Tryptophan Depletion : IDO-mediated tryptophan depletion suppresses T-cell proliferation.

- Kynurenine Production : The accumulation of kynurenine promotes regulatory T-cell differentiation and inhibits effector T-cells.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits IDO activity in various cell lines. For instance, studies conducted on human macrophages showed that treatment with this compound resulted in a significant increase in tryptophan levels and a decrease in kynurenine production.

| Cell Line | IDO Activity (Kynurenine Production) | Effect of this compound |

|---|---|---|

| Human Macrophages | High (Baseline) | Significant Reduction |

| HeLa Cells | Moderate | Significant Reduction |

| Glioblastoma Cells | High | Significant Reduction |

In Vivo Studies

In murine models, this compound has shown promising results in enhancing anti-tumor immunity. For example, a study reported that mice treated with this compound exhibited reduced tumor growth compared to control groups. The mechanism was attributed to increased T-cell activation and reduced immunosuppression.

Case Study: Tumor Growth Inhibition

- Model : C57BL/6 mice bearing B16 melanoma tumors.

- Treatment : this compound administered bi-weekly.

- Outcome : Tumor size was significantly smaller in treated mice versus untreated controls (p < 0.05).

Clinical Implications

The inhibition of IDO by this compound has potential implications for cancer therapy and autoimmune diseases. By restoring T-cell function, it may enhance the efficacy of existing immunotherapies.

Potential Applications:

- Cancer Therapy : Enhancing immune response against tumors.

- Autoimmune Diseases : Reducing excessive immune suppression.

- Viral Infections : Improving immune clearance of viral pathogens.

Future Directions

Further research is needed to fully understand the pharmacokinetics and long-term effects of this compound. Clinical trials are essential to evaluate its safety and efficacy in humans.

Research Recommendations:

- Conduct phase I clinical trials to assess safety profiles.

- Investigate combination therapies with existing cancer immunotherapies.

- Explore the role of IDO inhibitors in chronic inflammatory conditions.

Eigenschaften

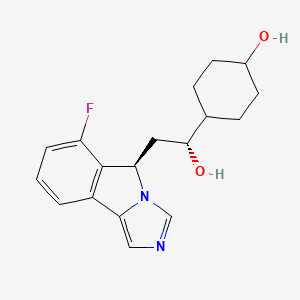

IUPAC Name |

4-[(1R)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACXVRLDHEXKY-LRBMDJJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129668 | |

| Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402837-79-9 | |

| Record name | (αR,5R)-6-Fluoro-α-(trans-4-hydroxycyclohexyl)-5H-imidazo[5,1-a]isoindole-5-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.